molecular formula C17H19N3OS B10985618 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B10985618
M. Wt: 313.4 g/mol
InChI Key: XRVRLOLWFJMBGO-UHFFFAOYSA-N
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Description

3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide: compound A , is a synthetic organic molecule with a complex structure. Let’s break it down:

  • The indole moiety (1H-indol-3-yl) is a five-membered aromatic ring containing nitrogen. It’s found in various natural products and plays a crucial role in biological processes.
  • The thiazole ring (N-(1,3-thiazol-2-yl)) is another heterocyclic system, containing sulfur and nitrogen atoms. Thiazoles are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for compound A, but I’ll highlight one common method:

    Four-Component Reaction:

Industrial Production:: Unfortunately, specific industrial production methods for compound A are not widely documented. research continues to explore efficient and scalable synthesis routes.

Chemical Reactions Analysis

Compound A can undergo various reactions:

    Oxidation: Oxidative processes can modify its functional groups.

    Reduction: Reduction reactions may lead to different derivatives.

    Substitution: Substituents can be introduced at various positions.

    Common Reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

Compound A’s versatility makes it valuable in various fields:

    Medicine: It exhibits antibacterial, antitumor, and anti-inflammatory properties.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its effects on cellular pathways.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

Compound A’s uniqueness lies in its hybrid structure combining indole and thiazole motifs. Similar compounds include imidazoles and other heterocyclic derivatives.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

3-(1-propan-2-ylindol-3-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H19N3OS/c1-12(2)20-11-13(14-5-3-4-6-15(14)20)7-8-16(21)19-17-18-9-10-22-17/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,21)

InChI Key

XRVRLOLWFJMBGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3

Origin of Product

United States

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